molecular formula C33H40O20 B12282127 Kaempferol 3,4'-diglucoside 7-rhamnoside

Kaempferol 3,4'-diglucoside 7-rhamnoside

Cat. No.: B12282127
M. Wt: 756.7 g/mol
InChI Key: IJQUDJBAKAHEBK-UHFFFAOYSA-N
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Description

Kaempferol 3,4’-diglucoside 7-rhamnoside is a flavonoid glycoside, a type of compound commonly found in various plants. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound has the molecular formula C33H40O20 and a molecular weight of 756.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol 3,4’-diglucoside 7-rhamnoside typically involves the glycosylation of kaempferol with glucose and rhamnose. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation .

Industrial Production Methods

Industrial production of Kaempferol 3,4’-diglucoside 7-rhamnoside may involve extraction from natural sources, such as plants of the Iberis genus. The extraction process includes solvent extraction, purification using chromatographic techniques, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3,4’-diglucoside 7-rhamnoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Kaempferol 3,4’-diglucoside 7-rhamnoside can be compared with other similar flavonoid glycosides, such as:

  • Kaempferol 3-O-rhamnoside
  • Kaempferol 3-O-glucoside
  • Kaempferol 7-O-rutinoside
  • Kaempferol 4’-methyl ether

These compounds share similar structural features but differ in the number and position of glycosyl groups. Kaempferol 3,4’-diglucoside 7-rhamnoside is unique due to its specific glycosylation pattern, which may influence its bioactivity and pharmacokinetic properties .

Properties

IUPAC Name

5-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(47-10)49-13-6-14(36)18-15(7-13)50-29(30(22(18)40)53-33-28(46)25(43)21(39)17(9-35)52-33)11-2-4-12(5-3-11)48-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQUDJBAKAHEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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